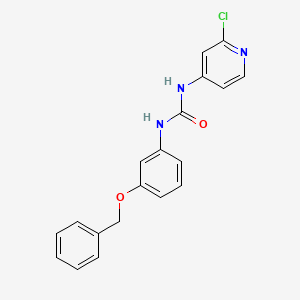
3-Methyl-5-morpholin-4-ylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-5-morpholin-4-ylaniline: is an aromatic amine compound that features a morpholine ring attached to an aniline structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Nitration and Reduction of Arenes: One common method involves the nitration of aniline derivatives followed by reduction to introduce the morpholine ring.
Direct Nucleophilic Substitution: This method involves the direct substitution of halogens in haloarenes with morpholine under high temperatures.
Palladium-Catalyzed Amination: This method uses palladium catalysts to facilitate the amination of aryl halides with morpholine.
Industrial Production Methods: Industrial production often employs large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure high yield and purity. The use of palladium-catalyzed methods is also common in industrial settings due to their efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3-Methyl-5-morpholin-4-ylaniline can undergo oxidation reactions to form corresponding nitroso or nitro compounds.
Reduction: Reduction reactions can convert nitro derivatives back to the amine form.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to the corresponding amine.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as a bioactive molecule in drug discovery.
Medicine:
- Potential applications in the development of pharmaceuticals due to its unique structure.
Industry:
- Utilized in the production of dyes and pigments.
- Employed in the synthesis of polymers and resins.
Mecanismo De Acción
The mechanism of action of 3-Methyl-5-morpholin-4-ylaniline involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The compound’s aromatic structure allows it to participate in π-π interactions with other aromatic molecules, influencing its biological activity.
Comparación Con Compuestos Similares
- 3-Methoxy-4-(morpholin-4-yl)aniline
- 3-(morpholin-4-ylmethyl)aniline
- 4-(2-Morpholin-4-yl-2-oxoethoxy)aniline
Comparison:
- 3-Methyl-5-morpholin-4-ylaniline is unique due to the presence of a methyl group at the 3-position, which can influence its reactivity and biological activity compared to other morpholine-substituted anilines.
- The presence of different substituents (e.g., methoxy, morpholin-4-ylmethyl) in similar compounds can lead to variations in their chemical and biological properties .
Propiedades
Fórmula molecular |
C11H16N2O |
|---|---|
Peso molecular |
192.26 g/mol |
Nombre IUPAC |
3-methyl-5-morpholin-4-ylaniline |
InChI |
InChI=1S/C11H16N2O/c1-9-6-10(12)8-11(7-9)13-2-4-14-5-3-13/h6-8H,2-5,12H2,1H3 |
Clave InChI |
OSMFHNLMWMUCGZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)N2CCOCC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


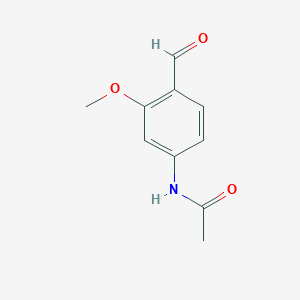
![(1S,5R)-3-(benzenesulfonyl)-N-[4-(trifluoromethyl)phenyl]-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B13854932.png)

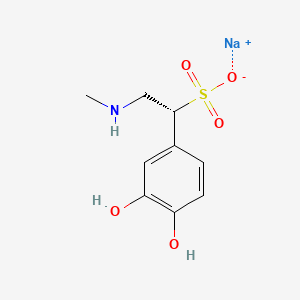
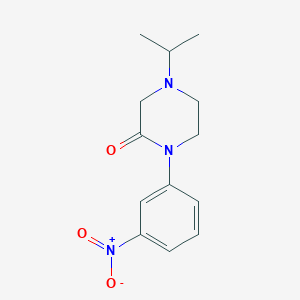
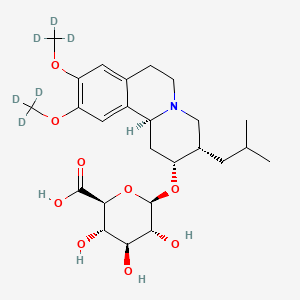
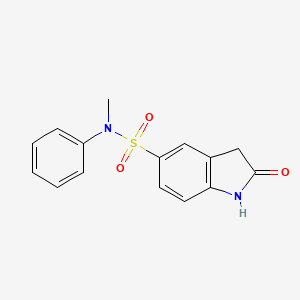
![(2R)-2-[2-[(3R,4R,5S,7S,16R)-17-acetamido-5,16-dihydroxy-3,7-dimethylheptadecan-4-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B13854952.png)


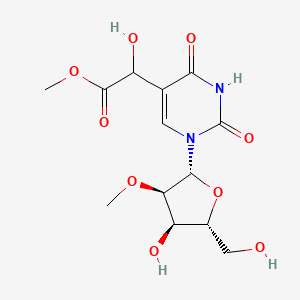

![(5-Chloro-1-methylpyrrolo[2,3-b]pyridin-4-yl)methanol](/img/structure/B13854973.png)
